N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzo[c][1,2,5]thiadiazole core, which is known for its electronic properties, making it a candidate for various chemical and biological applications.
Mechanism of Action
Target of Action
The compound, also known as N-[2-hydroxy-3-(2-oxo-1,2-dihydropyridin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide, is a complex organic molecule. Similar compounds have been used in the development of organic dyes for solar cells and as potential fungicides .
Mode of Action
It’s worth noting that similar compounds have been used in dye-sensitized solar cells, where they interact with other components to absorb light and generate electricity . In the context of fungicides, these compounds may interact with specific enzymes or proteins in fungi to inhibit their growth .
Biochemical Pathways
In the context of dye-sensitized solar cells, these compounds are part of the light absorption and electron transfer processes . As potential fungicides, they may affect pathways related to fungal growth and reproduction .
Pharmacokinetics
Similar compounds used in solar cells are designed to remain stable and functional in the cell environment . As potential fungicides, these compounds would need to be absorbed by the fungi and distributed to the site of action .
Result of Action
In the context of dye-sensitized solar cells, these compounds contribute to the generation of electricity . As potential fungicides, they may inhibit the growth of fungi .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, in the context of solar cells, the efficiency of these compounds can be affected by light intensity and temperature . As potential fungicides, their efficacy can be influenced by factors such as pH, temperature, and the presence of other organisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxopyridinyl group can be reduced to form hydroxypyridinyl derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[c][1,2,5]thiadiazole core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve halogenating agents or other nucleophiles/electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield ketones or aldehydes, while reduction of the oxopyridinyl group would yield hydroxypyridinyl derivatives.
Scientific Research Applications
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the same core structure and exhibit similar electronic properties.
Pyridinyl derivatives: Compounds with pyridinyl groups that may have similar biological activities.
Uniqueness
N-(2-hydroxy-3-(2-oxopyridin-1(2H)-yl)propyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is unique due to the combination of its structural features, which confer distinct electronic and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-hydroxy-3-(2-oxopyridin-1-yl)propyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3S/c20-11(9-19-6-2-1-3-14(19)21)8-16-15(22)10-4-5-12-13(7-10)18-23-17-12/h1-7,11,20H,8-9H2,(H,16,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWYDQXSONVBLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)CC(CNC(=O)C2=CC3=NSN=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.